molecular formula C14H14O2 B3098591 (3-Methoxyphenyl)(phenyl)methanol CAS No. 13391-45-2

(3-Methoxyphenyl)(phenyl)methanol

Cat. No. B3098591
CAS RN: 13391-45-2
M. Wt: 214.26 g/mol
InChI Key: TWFPWTCZBHLWHQ-UHFFFAOYSA-N
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Description

“(3-Methoxyphenyl)(phenyl)methanol” is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes two phenyl rings, one of which is substituted with a methoxy group, and a methanol group . Further structural analysis would require more specific data such as NMR or crystallography results.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 357.8±30.0 °C at 760 mmHg, and a flash point of 160.7±18.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Antitubercular Activity

(3-Methoxyphenyl)(phenyl)methanol, a diarylheptanoid, has shown promising in vitro and ex vivo antitubercular activity. This compound, derived from the methanol extract of Alpinia officinarum rhizomes, exhibited significant activity against dormant Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG (dormant phage), without activity against gram-positive and gram-negative bacterial strains. It was also found to be weakly cytotoxic against human cancer cell lines (Honmore et al., 2016).

Electrosynthesis Applications

The compound has been involved in electrosynthesis studies. For instance, anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol led to the formation of an α-methoxylated product. This showcases its potential in synthetic applications, particularly in the field of electrosynthesis (Furuta & Fuchigami, 1998).

Asymmetric Synthesis

This compound has been used as a chiral auxiliary in asymmetric synthesis. Specifically, it has facilitated the synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Superacid Acidity Measurements

This compound has been utilized in studying the behavior of derivatives in superacid mixtures for acidity measurements. The protonation of the methoxy group in high acidity media provided insights into superacid systems (Touiti, Jost, & Sommer, 1986).

Mechanism of Action

3-Methoxybenzhydrol, also known as (3-Methoxyphenyl)(phenyl)methanol, is a compound with a molecular weight of 214.26 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

It is used in proteomics research , suggesting that it may play a role in protein synthesis or modification.

Pharmacokinetics

Its physical state is liquid, with a predicted boiling point of 3578° C at 760 mmHg and a predicted density of 11 g/mL . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a biochemical used in proteomics research

Action Environment

The action, efficacy, and stability of 3-Methoxybenzhydrol can be influenced by various environmental factors. For instance, its solvothermal reactions involve high temperature and pressure . These conditions could potentially affect the compound’s action and stability.

properties

IUPAC Name

(3-methoxyphenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFPWTCZBHLWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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